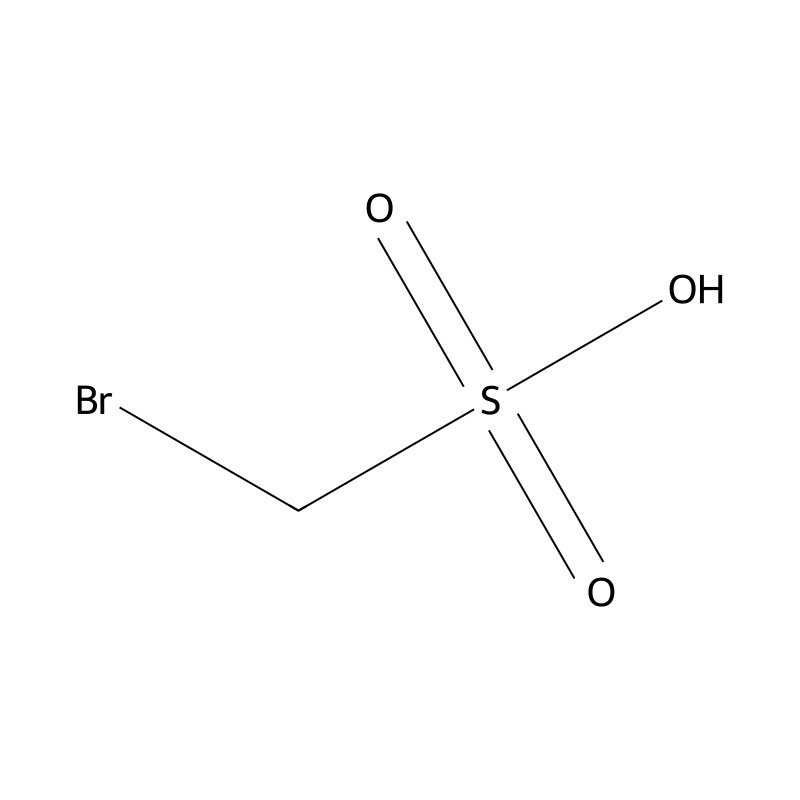Bromomethanesulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bromomethanesulfonic acid is an organosulfur compound characterized by the presence of both bromine and sulfonic acid functional groups. Its chemical formula is . This compound is notable for its reactivity and potential applications in various chemical syntheses, particularly in the context of sulfonation reactions.
Organic Synthesis
- Brominating Agent: Bromomethanesulfonic acid can act as a source of bromine (Br) ions, facilitating bromination reactions in organic synthesis. These reactions introduce a bromine atom into an organic molecule, leading to the formation of new compounds with altered properties [].
For instance, bromomethanesulfonic acid can be used to brominate aromatic rings, a crucial step in the synthesis of various pharmaceuticals and functional materials [].
- Bromination Reactions: It can undergo bromination via free radical mechanisms or electrophilic substitution, depending on the substrate involved. For example, saturated hydrocarbons typically react through a free radical mechanism, while unsaturated compounds may react via electrophilic addition .
- Nucleophilic Substitution: The sulfonic acid group can facilitate nucleophilic substitution reactions, where a nucleophile replaces the bromine atom.
- Condensation Reactions: It can also engage in condensation reactions to form esters or amides, making it useful in organic synthesis .
The synthesis of bromomethanesulfonic acid can be achieved through various methods:
- Direct Bromination: This involves the reaction of methanesulfonic acid with bromine under controlled conditions, typically in an organic solvent to facilitate the reaction.
- Sulfonation of Brominated Compounds: Another method includes the sulfonation of brominated hydrocarbons, which can yield bromomethanesulfonic acid as a product.
Bromomethanesulfonic acid has several applications:
- Chemical Synthesis: It is used as a reagent in organic synthesis for the preparation of various sulfonate esters and other derivatives.
- Biochemical Research: Its ability to inhibit methane production makes it valuable in studies related to anaerobic digestion and microbial ecology.
- Pharmaceuticals: It may be explored for potential applications in drug development due to its reactivity and biological properties.
Research on bromomethanesulfonic acid has focused on its interactions with various biological systems. It has been noted for its effects on microbial communities, particularly those involved in methane production. The compound's inhibitory effects on methanogenic pathways suggest potential uses in controlling methane emissions from anaerobic digesters and landfills .
Bromomethanesulfonic acid shares similarities with several other compounds that contain bromine and sulfonic acid groups. Here are some comparable compounds:
Uniqueness
Bromomethanesulfonic acid is unique due to its specific combination of a bromine atom and a sulfonic acid group, which allows it to participate in distinct








